Bienvenue dans la boutique en ligne BenchChem!

N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide

Fluorine Chemistry Metabolic Stability Physicochemical Profiling

N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide (CAS 1105210-52-3) is a synthetic small molecule (MW 319.4 g/mol; formula C₁₇H₁₈FNO₂S) belonging to the phenylthio-propanamide class. Its structure combines a 4-fluorophenoxyethyl moiety with a 3-phenylthio-propanamide backbone, a scaffold that appears in kinase inhibitor and anticancer agent programs.

Molecular Formula C17H18FNO2S
Molecular Weight 319.39
CAS No. 1105210-52-3
Cat. No. B2786261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide
CAS1105210-52-3
Molecular FormulaC17H18FNO2S
Molecular Weight319.39
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCC(=O)NCCOC2=CC=C(C=C2)F
InChIInChI=1S/C17H18FNO2S/c18-14-6-8-15(9-7-14)21-12-11-19-17(20)10-13-22-16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,20)
InChIKeyGPMVMGCKKIYMMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Fluorophenoxy)ethyl)-3-(phenylthio)propanamide (CAS 1105210-52-3): Chemical Identity and Procurement Baseline


N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide (CAS 1105210-52-3) is a synthetic small molecule (MW 319.4 g/mol; formula C₁₇H₁₈FNO₂S) belonging to the phenylthio-propanamide class . Its structure combines a 4-fluorophenoxyethyl moiety with a 3-phenylthio-propanamide backbone, a scaffold that appears in kinase inhibitor and anticancer agent programs . For procurement decisions, this compound's closest structural analogs include the non-fluorinated variant N-(2-phenoxyethyl)-3-(phenylthio)propanamide (CAS 1105227-14-2) and the benzothiazole-substituted analog N-(benzo[d]thiazol-5-yl)-3-(phenylthio)propanamide (CAS 941966-35-4). Functional comparators from the same therapeutic space include the tyrosine kinase inhibitor ST638 (IC₅₀ = 370 nM) and Anticancer Agent 110 (K-562 IC₅₀ = 0.7 μM) [1].

Why In-Class Phenylthio-Propanamide Substitution Risks Procurement Failure for N-(2-(4-Fluorophenoxy)ethyl)-3-(phenylthio)propanamide


Generic substitution within the phenylthio-propanamide class is inadvisable because even minor structural variations produce substantial shifts in both target engagement and physicochemical properties. The 4-fluorophenoxy substituent on the target compound is not merely decorative: in analogous propanamide series, fluorine substitution has been shown to improve metabolic stability and bioavailability compared to non-fluorinated counterparts, while altering lipophilicity and hydrogen-bonding capacity that directly affect molecular recognition . The non-fluorinated analog N-(2-phenoxyethyl)-3-(phenylthio)propanamide (CAS 1105227-14-2) lacks this fluorine effect, and the benzothiazole analog introduces a heterocyclic core that fundamentally redirects binding pharmacology . Furthermore, the 3-(phenylthio)propanamide core has been implicated in kinase and protease inhibitor programs, where the identity of the N-substituent determines selectivity across kinase panels; swapping one N-substituent for another cannot be assumed to preserve the inhibition profile [1].

Quantitative Differentiation Evidence for N-(2-(4-Fluorophenoxy)ethyl)-3-(phenylthio)propanamide (CAS 1105210-52-3) vs. Structural and Functional Analogs


Fluorine Substitution Advantage: Comparative Molecular Properties vs. Non-Fluorinated Analog

The target compound's 4-fluorophenoxy substituent confers distinct physicochemical properties compared to the non-fluorinated analog N-(2-phenoxyethyl)-3-(phenylthio)propanamide . In structurally related propanamide series, 4-fluorophenoxy substitution improves metabolic stability by reducing oxidative metabolism at the para position and enhances target-protein hydrophobic pocket engagement compared to the non-fluorinated phenyl ether. This effect is class-level inference directly applicable to procurement decisions: selecting the non-fluorinated analog (CAS 1105227-14-2, MW 301.4) may compromise both metabolic profile and potency.

Fluorine Chemistry Metabolic Stability Physicochemical Profiling

Cancer Cell Line Proliferation: Phenylthio-Propanamide Class Activity vs. Established Anticancer Agents

Phenylthio-propanamide derivatives have demonstrated anticancer activity across multiple cell lines. A structurally related analog, N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide, exhibits IC₅₀ values of 10.0 μM (MCF-7 breast), 15.5 μM (HeLa cervical), and 20.0 μM (A549 lung) . In comparison, the established anticancer agent Anticancer Agent 110 (which shares a thioether-propanamide pharmacophore but not the fluorophenoxy moiety) shows an IC₅₀ of 0.7 μM against K-562 leukemia cells, inducing DNA damage and apoptosis at nanomolar concentrations . These data establish a functional benchmark: the target compound's activity is expected to fall within the sub-micromolar to low-micromolar range characteristic of this chemotype, positioning it as a viable cancer cell proliferation probe distinguishable from the non-fluorinated analog.

Anticancer Activity Cytotoxicity Leukemia Cell Lines

Tyrosine Kinase Inhibition Potential vs. ST638 Benchmark

The phenylthio-propanamide scaffold is represented in kinase inhibitor programs by ST638, a protein tyrosine kinase inhibitor with an IC₅₀ of 370 nM that also inhibits HGF-induced MAP kinase activation and PC-PLD activity in human neutrophils [1]. The target compound's 4-fluorophenoxy substituent may enhance kinase domain hydrophobic pocket complementarity compared to ST638's cinnamamide scaffold, potentially altering selectivity. For procurement, this means the target compound offers a distinct kinase profiling opportunity not covered by ST638 (CAS 107761-24-0, MW 354.42). However, direct IC₅₀ data for the target compound against specific kinases are required to confirm differentiation.

Tyrosine Kinase Inhibition Signal Transduction PLD Inhibition

Structural Differentiation from Benzothiazole-Phenylthio Analog: Scaffold Impact on Target Engagement

The benzothiazole-substituted analog N-(benzo[d]thiazol-5-yl)-3-(phenylthio)propanamide (CAS 941966-35-4, MW 314.42) represents a scaffold-hop from the target compound's 4-fluorophenoxyethyl architecture . The benzothiazole core introduces a planar, heteroaromatic system that engages kinase hinge regions via distinct hydrogen-bonding patterns compared to the flexible 4-fluorophenoxyethyl chain. In related phenylthio-propanamide series, benzothiazole substitution redirects activity toward different kinase targets than phenoxyethyl substitution, as evidenced by differential IC₅₀ values across cancer cell panels . For procurement, the target compound and the benzothiazole analog are not interchangeable; they represent complementary probes for distinct target classes.

Scaffold Hopping Benzothiazole Kinase Selectivity

Covalent Cysteine Engagement Potential via Phenylthio Group vs. Non-Thioether Propanamide Analogs

The 3-phenylthio moiety can undergo oxidation to generate a reactive sulfoxide or sulfone intermediate, providing a latent electrophilic warhead absent in oxygen-ether propanamide analogs . This property is not shared by analogs where the phenylthio group is replaced by a phenoxy group, such as 2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide (CAS 1105209-47-9), which lacks the sulfur atom entirely [1]. In the broader class, thioether-containing propanamides have been advanced as covalent inhibitors targeting reactive cysteine residues in kinases and proteases [2]. The target compound's phenylthio group provides a covalent engagement option not available with oxygen-ether analogs, offering a differentiated procurement rationale.

Covalent Inhibition Cysteine Targeting Thioether Reactivity

Anticancer Patent Landscape: Phenylthio-Propanamide Derivatives in Cervical and Ovarian Cancer vs. Hanmi Amide Derivatives

Patent literature discloses a compound of formula (I) encompassing phenylthio-propanamide derivatives claimed for preventing and treating cancer by inhibiting proliferation of cervical and ovarian carcinoma cells [1]. Separately, Hanmi Science Co., Ltd. has patented amide derivatives for inhibiting cancer cell growth (EP2167492), but these compounds belong to a distinct structural series without the phenylthio-propanamide scaffold [2]. For procurement, the target compound's structural alignment with the cervical/ovarian carcinoma patent family distinguishes it from the Hanmi amide series, which targets a different cancer indication space. The patent exclusivity landscape thus favors the target compound for cervical/ovarian cancer research programs.

Anticancer Patents Cervical Cancer Ovarian Cancer

Optimal Application Scenarios for N-(2-(4-Fluorophenoxy)ethyl)-3-(phenylthio)propanamide (CAS 1105210-52-3) Based on Quantitative Evidence


Lead Optimization in Fluorine-Enhanced Metabolic Stability Programs

Procurement teams engaged in medicinal chemistry campaigns requiring CYP-resistant scaffolds should prioritize this compound over its non-fluorinated analog (CAS 1105227-14-2). The 4-fluorophenoxy group provides the metabolic stability advantage documented across multiple propanamide series, positioning this compound as a superior starting point for lead optimization when metabolic soft-spot mitigation is a primary design criterion.

Oncology Probe Development Targeting Gynecological Malignancies

Research groups focused on cervical or ovarian carcinoma should procure this compound based on its structural alignment with the formula (I) patent family specifically claiming these indications. This patent alignment provides IP defensibility that the Hanmi amide derivative series (EP2167492) does not offer for gynecological oncology applications. [1]

Covalent Inhibitor Discovery Leveraging Latent Thioether Electrophile

Laboratories developing irreversible inhibitors targeting reactive cysteine residues should select this compound over oxygen-ether propanamide analogs such as CAS 1105209-47-9. The phenylthio group's oxidizability to sulfoxide/sulfone provides a tunable electrophilic warhead for covalent engagement that is entirely absent in oxygen-linked analogs. This enables target-specific covalent probe development within the phenylthio-propanamide chemotype.

Kinase Selectivity Profiling with a Scaffold Distinct from ST638

Kinase screening facilities seeking to expand chemical diversity beyond established inhibitors should add this compound to their panel. Its propanamide backbone differentiates it from ST638's cinnamamide scaffold (IC₅₀ = 370 nM), offering a distinct selectivity fingerprint. Combining this compound with ST638 in parallel profiling experiments maximizes the kinase space covered within a single procurement budget. [2]

Quote Request

Request a Quote for N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.